molecular formula C16H15N3O3 B2408721 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034498-70-7

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2408721
CAS No.: 2034498-70-7
M. Wt: 297.314
InChI Key: DJJWCZBRCMLPLD-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the furan and pyrazine rings through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide
  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of furan and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-8-12(11(2)22-10)16(20)19-9-13-15(18-6-5-17-13)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJWCZBRCMLPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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